(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one

Catalog No.
S530684
CAS No.
328998-53-4
M.F
C23H16ClNO2
M. Wt
373.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyp...

CAS Number

328998-53-4

Product Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14-

InChI Key

IMHWQIPPIXOVRK-JXAWBTAJSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

inS3-54-A18; inS3-54A18; inS3-54 A18; inS354-A18; inS354 A18; inS354A18;

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O

Description

The exact mass of the compound inS3-54-A18 is 373.087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

inS3-54-A18 is a small molecule identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) []. STAT3 is a protein that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. However, its dysregulation is implicated in the development and progression of several cancers []. Due to its ability to target STAT3, inS3-54-A18 has emerged as a promising candidate for cancer research.

Anti-tumor effects of inS3-54-A18

Studies have demonstrated the anti-tumor properties of inS3-54-A18 in various cancer cell lines. It has been shown to suppress tumor cell proliferation, migration, and invasion [, ]. Additionally, inS3-54-A18 induces apoptosis (programmed cell death) in cancer cells []. These findings suggest that inS3-54-A18 could be a valuable tool for investigating novel therapeutic strategies for cancer.

inS3-54-A18 and STAT3 signaling

inS3-54-A18 acts by inhibiting the activity of STAT3. Normally, STAT3 becomes activated by phosphorylation (addition of a phosphate group) in response to specific cellular signals. Once activated, STAT3 translocates to the nucleus and regulates the expression of various genes involved in cell growth and survival []. inS3-54-A18 disrupts this process by preventing STAT3 phosphorylation, thereby leading to the suppression of STAT3 target genes and ultimately hindering cancer cell growth [].

The compound (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one is a synthetic organic molecule characterized by a complex structure that includes a pyrrolone framework. This compound features multiple aromatic rings, including a chlorophenyl group and a hydroxyphenyl group, contributing to its potential biological activities. The molecular formula is C₁₈H₁₅ClN₂O, and it exhibits properties typical of compounds with significant pharmacological interest due to its structural diversity.

inS3-54-A18 acts as a STAT3 inhibitor. STAT3 proteins are involved in various cellular processes, including cell proliferation, differentiation, and survival. When activated, STAT3 proteins translocate to the nucleus and regulate the expression of genes involved in these processes []. inS3-54-A18 is believed to work by preventing STAT3 from binding to DNA, thereby inhibiting the expression of these genes and suppressing tumor growth [, ].

Involving this compound may include:

  • Condensation Reactions: The formation of the pyrrolone structure typically involves the condensation of an amine and a carbonyl compound.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, where substituents like chlorine can influence reactivity.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, particularly if functional groups are susceptible to nucleophilic attack by water.

These reactions are crucial for understanding the compound's reactivity and potential transformations in biological systems.

Preliminary studies suggest that compounds similar to (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one exhibit various biological activities:

  • Antioxidant Activity: Many phenolic compounds demonstrate the ability to scavenge free radicals, potentially reducing oxidative stress in cells .
  • Anticancer Properties: Some studies indicate that structurally related compounds can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting specific signaling pathways .
  • Antimicrobial Effects: Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

The synthesis of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one can be achieved through several methods:

  • Condensation Synthesis: This method typically involves the reaction of an appropriate aldehyde with a substituted aniline under acidic or basic conditions to form the pyrrolone structure.

    Example Reaction:
    text
    Aldehyde + Aniline → Pyrrolone + H₂O
  • Cyclization Reactions: Following initial condensation, cyclization steps may occur to form the final pyrrolone structure, often facilitated by heating or the presence of catalysts.
  • Functional Group Modifications: Post-synthesis modifications can introduce or alter functional groups (e.g., chlorination) to enhance biological activity or improve solubility.

The potential applications of this compound include:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Antioxidant Formulations: Its antioxidant properties could be harnessed in dietary supplements or cosmetic products aimed at reducing oxidative damage.
  • Research Tool: It may be used in biochemical assays to study enzyme interactions or cellular responses due to its structural characteristics.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules:

  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways can elucidate its mechanism of action.
  • Receptor Binding Affinity: Assessing how well this compound binds to various receptors can provide insights into its therapeutic potential.
  • Structure-Activity Relationship Analysis: By comparing this compound with analogs, researchers can identify which structural features contribute most significantly to its biological activity .

Several compounds share structural similarities with (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one, each exhibiting unique properties:

Compound NameStructureNotable Activity
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneStructureAntioxidant
4-chlorobenzaldehydeStructureAntimicrobial
1-(4-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-oneStructureAnticancer

Uniqueness

The uniqueness of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one lies in its specific combination of substituents and the pyrrolone core, which may enhance its bioactivity compared to other phenolic compounds. This structural diversity allows for varied interactions within biological systems, potentially leading to novel therapeutic applications not seen in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

373.087

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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